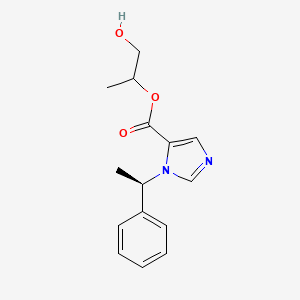![molecular formula C25H32F2O5S B13858023 [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the steroid framework using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Addition of hydroxyl groups at specific positions using oxidizing agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Carbonylation: Formation of carbonyl groups through oxidation reactions, often employing reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Thioesterification: Introduction of the fluoromethylsulfanylcarbonyl group via reaction with thiol reagents and subsequent esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanylcarbonyl groups, leading to the formation of ketones and sulfoxides.
Reduction: Reduction reactions can convert carbonyl groups to alcohols and reduce double bonds within the steroid framework.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and other nucleophilic reagents for substitution reactions.
Major Products
Oxidation: Formation of ketones and sulfoxides.
Reduction: Formation of alcohols and reduced steroid derivatives.
Substitution: Formation of various substituted steroid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated groups can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Steroid derivatives are known for their anti-inflammatory, immunosuppressive, and anticancer activities. The presence of fluorine atoms may enhance the compound’s metabolic stability and bioavailability.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a versatile building block for various industrial processes.
Mécanisme D'action
The mechanism of action of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The compound’s steroid framework allows it to interact with steroid receptors, modulating gene expression and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory and immunosuppressive properties.
Fluocinolone acetonide: A fluorinated steroid used in dermatology for its anti-inflammatory effects.
Prednisolone: A synthetic steroid with anti-inflammatory and immunosuppressive activities.
Uniqueness
The uniqueness of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate lies in its specific substitution pattern, particularly the presence of fluorine atoms and the fluoromethylsulfanylcarbonyl group. These features can enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C25H32F2O5S |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
[9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32F2O5S/c1-5-20(30)32-25(21(31)33-13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 |
Clé InChI |
DSKGYSMMKZGPDP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)SCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


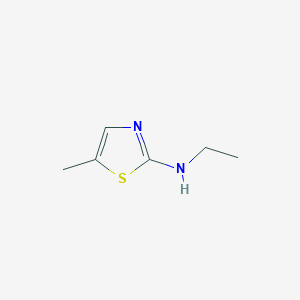
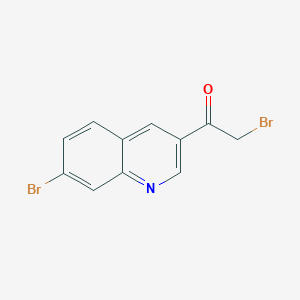
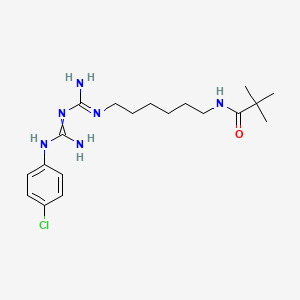
![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
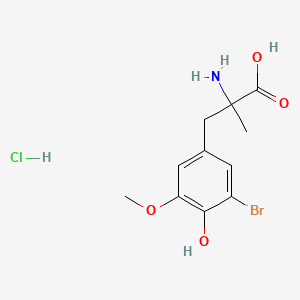

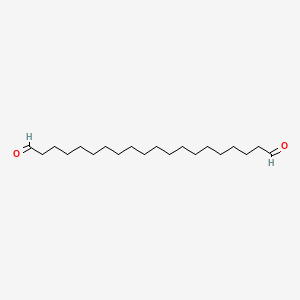
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
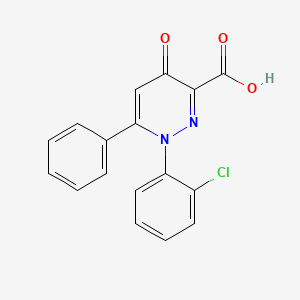
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)



